1-(3,4-Dichlorophenyl)pentan-1-one is an organic compound characterized by its molecular formula and a molecular weight of approximately 231.12 g/mol. This compound features a pentanone backbone with a dichlorophenyl substituent at the first position. Its structural uniqueness and functional groups contribute to its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, including Friedel-Crafts acylation, where 3,4-dichlorobenzene is acylated using pentanoyl chloride in the presence of a Lewis acid catalyst. It has been referenced in patent literature and chemical databases, indicating its relevance in research and industrial applications .
1-(3,4-Dichlorophenyl)pentan-1-one is classified as a ketone due to the presence of the carbonyl group (C=O) within its structure. It is also categorized under halogenated organic compounds because of the dichlorophenyl moiety, which significantly influences its chemical reactivity and biological properties.
The synthesis of 1-(3,4-Dichlorophenyl)pentan-1-one can be achieved through several methods:
The Friedel-Crafts acylation reaction generally requires careful control of temperature and reaction time to prevent side reactions. The reaction mixture is usually monitored using thin-layer chromatography (TLC) to determine completion before workup procedures are initiated.
The molecular structure of 1-(3,4-Dichlorophenyl)pentan-1-one consists of a pentanone chain with a dichlorophenyl group attached at one end. The carbon skeleton allows for various conformations influenced by steric and electronic factors due to the presence of chlorine atoms.
The presence of the carbonyl group in 1-(3,4-Dichlorophenyl)pentan-1-one enables it to participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control, solvent choice, and the presence of catalysts or bases to facilitate the desired transformations.
While specific mechanisms of action for 1-(3,4-Dichlorophenyl)pentan-1-one in biological systems are not extensively documented, its structural features suggest potential interactions with biological targets due to the electrophilic nature of the carbonyl group.
The compound's reactivity profile indicates that it may exhibit irritant properties upon contact with skin due to its carbonyl functionality. Further studies would be necessary to elucidate any pharmacological mechanisms or biological activities associated with this compound.
Relevant analyses may include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for structural confirmation and purity assessment .
1-(3,4-Dichlorophenyl)pentan-1-one has potential applications in:
Research into its biological activity could reveal further applications in drug development or therapeutic agents targeting specific diseases.
The development of arylpentanone derivatives represents a significant trajectory in neuropharmacology, particularly for modulating monoamine transporters (DAT, NET, SERT). These compounds evolved from early psychostimulant cathinone—the natural β-keto amphetamine analogue found in Catha edulis (khat). Synthetic modifications aimed to enhance transporter selectivity and reduce abuse potential while retaining therapeutic effects. Bupropion (1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-propan-1-one), first patented in 1974 and FDA-approved in 1985, emerged as a pivotal NDRI (norepinephrine-dopamine reuptake inhibitor) antidepressant and smoking cessation aid [3] [10]. Its β-aminoketone scaffold demonstrated that DAT/NET inhibition could achieve clinical efficacy without serotonergic involvement, distinguishing it from tricyclic antidepressants and SSRIs [6] [10].
Pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one), developed earlier (1964), exhibited stronger psychostimulant properties due to its pyrrolidinyl substitution and pentanone chain, conferring high DAT/NET affinity and rapid onset [2] [9]. This structural innovation highlighted two critical pharmacophoric elements:
Table 1: Evolution of Key Arylpentanone Derivatives in Monoamine Transporter Research
Compound | Chemical Structure | Key Transporter Affinity | Historical Significance |
---|---|---|---|
Cathinone | 1-Phenyl-2-aminopropan-1-one | DAT ≈ NET > SERT | Natural psychostimulant; prototype for synthetic derivatives |
Bupropion (1974) | 1-(3-Cl-Ph)-2-(tert-butylamino)propan-1-one | NET > DAT >> SERT | First NDRI antidepressant; validated DAT/NET inhibition |
Pyrovalerone (1964) | 1-(4-Me-Ph)-2-(pyrrolidinyl)pentan-1-one | DAT = NET >> SERT | Demonstrated impact of pyrrolidine + pentanone on DAT potency |
1-(3,4-Dichlorophenyl)pentan-1-one | 1-(3,4-Cl₂-Ph)-2-(pyrrolidinyl)pentan-1-one | DAT > NET >> SERT | Optimized pyrovalerone analogue with enhanced selectivity |
The strategic shift to 3,4-dichlorophenyl substitutions—exemplified by 1-(3,4-Dichlorophenyl)pentan-1-one—arose from structure-activity relationship (SAR) studies showing that:
These innovations positioned 1-(3,4-Dichlorophenyl)pentan-1-one as a critical tool compound for isolating DAT/NET effects from SERT interactions, enabling targeted exploration of dopamine/norepinephrine pathways in addiction and mood disorders [2] [4].
Cocaine’s reinforcing effects stem primarily from DAT inhibition, driving research into compounds that attenuate cocaine reward without intrinsic abuse potential. 1-(3,4-Dichlorophenyl)pentan-1-one (designated 4u in pivotal studies) emerged as a lead candidate due to its dual role as:
Table 2: Pharmacological Profile of 1-(3,4-Dichlorophenyl)pentan-1-one vs. Reference Compounds
Parameter | Bupropion | Pyrovalerone | 1-(3,4-Dichlorophenyl)pentan-1-one | Cocaine |
---|---|---|---|---|
DAT Ki (nM) | 520 [10] | 2.7 [2] | 1.4 [2] | 200 |
NET Ki (nM) | 7,600 [10] | 13 [2] | 5.1 [2] | 3,500 |
SERT Ki (nM) | >100,000 | 4,200 [2] | >10,000 [2] | 300 |
DAT:NET:SERT Selectivity | 1:14:>192 | 1:5:1,556 | 1:3.6:>7,142 | 1:17.5:1.5 |
Onset/Duration | Slow/Long | Fast/Medium | Slow/Very Long | Very Fast/Short |
Key research findings underpinning its therapeutic potential:
The compound bridges bupropion’s anti-addiction framework and pyrovalerone’s potency via:
Ongoing research focuses on prodrug formulations of 1-(3,4-Dichlorophenyl)pentan-1-one to further delay onset—emulating strategies used with slow-release indanamine analogues (e.g., 3-(3',4'-dichlorophenyl)-1-indanamine) for cocaine maintenance therapy [4]. This positions the compound as a versatile scaffold for next-generation addiction pharmacotherapies.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1